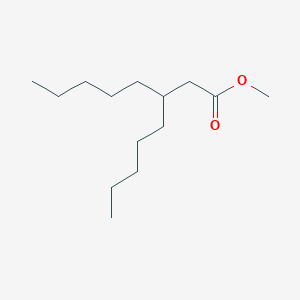

Methyl 3-pentyloctanoate

Description

Methyl 3-pentyloctanoate is a branched-chain fatty acid methyl ester with the structural formula CH3(CH2)4CH(CH2)2COOCH2. For instance, Methyl 3-methylpentanoate (CAS 2177-78-8) and Methyl 3-oxo-pentanoate (CAS 30414-53-0) share structural similarities, such as ester functionalities and branching at the third carbon position . These compounds are typically utilized in industrial synthesis, fragrances, or laboratory research, as indicated by their safety data sheets (SDS) .

Properties

IUPAC Name |

methyl 3-pentyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-6-8-10-13(11-9-7-5-2)12-14(15)16-3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCBXTTVXCACBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 3-pentyloctanoate has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for testing esterification processes.

Biology: Esters like this compound are studied for their biological activity, including potential antimicrobial properties.

Medicine: Research is ongoing to explore the use of esters in drug delivery systems due to their biocompatibility and ability to form prodrugs.

Industry: It is used in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.

Mechanism of Action

Methyl 3-pentyloctanoate is similar to other esters such as methyl valerate and methyl hexanoate. its unique structure, with a longer carbon chain, gives it distinct physical and chemical properties. These differences can affect its reactivity, boiling point, and solubility, making it suitable for specific applications where other esters may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-pentyloctanoate (hypothetical structure inferred from naming conventions) with structurally related methyl esters from the evidence:

Key Structural and Functional Differences:

Branching vs. Functionalization: Methyl 3-methylpentanoate features a methyl branch at C3, enhancing its hydrophobicity compared to linear esters. In contrast, Methyl 3-oxo-pentanoate includes a ketone group, increasing reactivity in nucleophilic additions . Methyl 2-cyano-3-phenylacrylate incorporates a phenyl and cyano group, enabling conjugation in polymers or photochemical applications .

Applications: Methyl 3-methylpentanoate is commonly used in flavor industries due to its fruity odor , whereas Methyl 3-oxo-pentanoate serves as a precursor for β-ketoester reactions . Methyl 2-cyano-3-phenylacrylate’s electron-withdrawing groups make it valuable in UV-curable coatings .

Safety and Handling: Methyl 3-oxo-pentanoate and Methyl 3-methylpentanoate lack significant acute hazards, but Methyl 2-cyano-3-phenylacrylate requires stringent handling due to irritant properties .

Research Findings and Limitations

- Synthetic Pathways: Methyl 3-methylpentanoate is synthesized via esterification of 3-methylpentanoic acid, while Methyl 3-oxo-pentanoate is prepared through Claisen condensations .

- Thermodynamic Data: No boiling/melting points are provided in the evidence for these compounds, limiting comparative analysis.

- Ecological Impact: None of the SDS documents address environmental persistence or biodegradability, highlighting a research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.